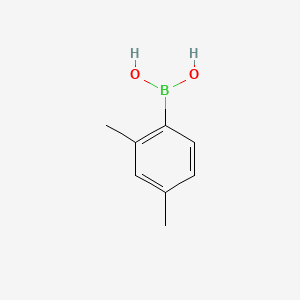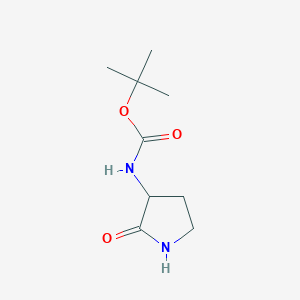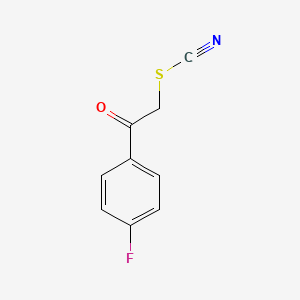
Isopropyl 2-aminothiophene-3-carboxylate
Übersicht
Beschreibung
Isopropyl 2-aminothiophene-3-carboxylate: is an organic compound with the molecular formula C(_8)H(_11)NO(_2)S. It belongs to the class of aminothiophenes, which are known for their diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of an isopropyl ester group, an amino group, and a thiophene ring, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of isopropyl 2-aminothiophene-3-carboxylate typically begins with thiophene-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified using isopropanol in the presence of a strong acid catalyst like sulfuric acid to form isopropyl thiophene-3-carboxylate.
Amination: The ester is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the 2-position of the thiophene ring.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to enhance yield and purity. Catalysts and solvents are optimized to ensure efficient conversion and minimize by-products. The use of automated reactors and real-time monitoring systems helps in maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Isopropyl 2-aminothiophene-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The amino group allows for various substitution reactions, including acylation and alkylation, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Acyl chlorides, alkyl halides; reactions are often carried out in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: N-acylated or N-alkylated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Isopropyl 2-aminothiophene-3-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology
In biological research, this compound is utilized in the synthesis of bioactive molecules. Its derivatives have shown potential in modulating biological pathways, making it valuable in drug discovery and development.
Medicine
Pharmaceutical applications include the development of drugs targeting various diseases. The aminothiophene scaffold is known for its activity against bacterial, fungal, and viral infections, as well as its potential in cancer therapy.
Industry
In the industrial sector, this compound is employed in the manufacture of dyes, pigments, and agrochemicals. Its chemical properties make it suitable for use in high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of isopropyl 2-aminothiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isopropyl 2-aminothiophene-4-carboxylate
- Methyl 2-aminothiophene-3-carboxylate
- Ethyl 2-aminothiophene-3-carboxylate
Uniqueness
Isopropyl 2-aminothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activity profiles.
Eigenschaften
IUPAC Name |
propan-2-yl 2-aminothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-5(2)11-8(10)6-3-4-12-7(6)9/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZGFDGFDORWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403837 | |
| Record name | isopropyl 2-aminothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31891-08-4 | |
| Record name | 1-Methylethyl 2-amino-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31891-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | isopropyl 2-aminothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-1-(1,3-benzodioxol-5-yl)-3-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B1307574.png)


![4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine](/img/structure/B1307587.png)









